2,4,5-Trimethoxycinnamic acid

Overview

Description

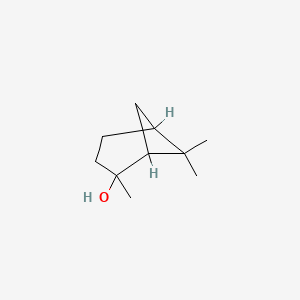

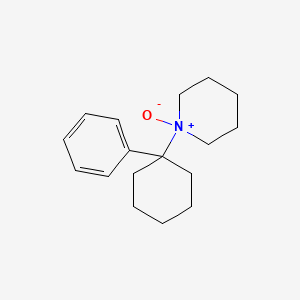

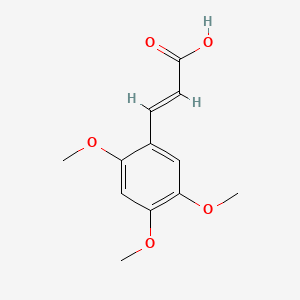

2,4,5-Trimethoxycinnamic acid is an organic compound with the linear formula (CH3O)3C6H2CH=CHCO2H . It is predominantly trans and has a molecular weight of 238.24 . It appears as a light yellow to amber to dark green powder or crystal .

Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 3 aromatic ethers .Physical And Chemical Properties Analysis

2,4,5-Trimethoxycinnamic acid is a solid at 20°C . It has a melting point of 164-166°C . It should be stored under inert gas as it is air sensitive .Scientific Research Applications

Cholinesterase Inhibitory Activity

TMCA has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . These enzymes are important in the nervous system, and their inhibition can have implications in the treatment of neurodegenerative diseases like Alzheimer’s .

Hypocholesterolemic Agent

TMCA has been found to have hypocholesterolemic properties. It has been shown to decrease total serum cholesterol and lower LDL-cholesterol levels, while keeping HDL-cholesterol levels unaffected . This makes it a potential candidate for the treatment of hypercholesterolemia .

Cholelitholytic Agent

In addition to its hypocholesterolemic properties, TMCA has also been found to increase bile flow, especially in hypercholesterolemic rats, by rising the secretion of bile salts, phospholipids, and bile cholesterol . This could potentially make it a useful agent in the treatment of gallstones .

Inhibition of HMG-CoA Reductase

TMCA has been found to inhibit hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), the rate-controlling enzyme in cholesterol biosynthesis . This could further explain its hypocholesterolemic properties .

Traditional Sedative Medicine

TMCA is a component isolated from the root of Polygala tenuifolia Willd. (polygalaceae), and its extract has been used as a traditional sedative medicine in China, Japan, and Korea .

Anxiolytic Agent

Research has suggested that derivatives of TMCA could have potential anxiolytic (anti-anxiety) properties . This is based on tests using rodent models of anxiety .

Safety And Hazards

2,4,5-Trimethoxycinnamic acid is classified as a non-combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name |

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGAEUDHJEYRY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethoxycinnamic acid | |

CAS RN |

24160-53-0 | |

| Record name | 24160-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4',5'-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trimethoxycinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T2L43DHK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biosynthetic pathway of 2,4,5-trimethoxycinnamic acid in plants?

A1: Research suggests that in Peperomia pellucida, 2,4,5-trimethoxycinnamic acid originates from L-phenylalanine. The pathway proceeds through cinnamic acid, ferulic acid, and finally to 2,4,5-trimethoxycinnamic acid. This acid can then be decarboxylated to form 2,4,5-trimethoxystyrene, a precursor to pellucidin A. []

Q2: Does 2,4,5-trimethoxycinnamic acid exhibit any pharmacological activities?

A2: Yes, 2,4,5-trimethoxycinnamic acid displays several pharmacological properties. Studies show it can lower total serum cholesterol and LDL-cholesterol levels in hypercholesterolemic rats. Additionally, it increases bile flow and reduces cholesterol levels in gallbladder bile. [] These findings suggest its potential as a hypocholesterolemic and cholelitholytic agent.

Q3: How does the structure of 2,4,5-trimethoxycinnamic acid relate to its genotoxicity compared to other alkenylbenzenes?

A3: While 2,4,5-trimethoxycinnamic acid itself is not genotoxic, its precursors, alpha- and beta-asarone, exhibit genotoxicity that's inhibited by cytochrome P-450 inhibitors. [] This points to a metabolic activation pathway for the asarones. Interestingly, the presence of the 2-methoxy group in the aromatic ring of the asarones suggests a novel activation mechanism compared to other alkenylbenzenes.

Q4: Can 2,4,5-trimethoxycinnamic acid interact with antibiotics, and if so, what are the implications?

A4: Research indicates that 2,4,5-trimethoxycinnamic acid, along with other phenylpropanoids like cinnamic, p-coumaric, and ferulic acids, can synergistically interact with various antibiotics. [] These interactions enhance the antibacterial activity against both Gram-negative and Gram-positive bacteria, signifying their potential in combination therapies.

Q5: Does 2,4,5-trimethoxycinnamic acid affect bacterial cell division?

A5: Yes, studies show that phenylpropanoids, including 2,4,5-trimethoxycinnamic acid, can inhibit the assembly of FtsZ, a protein crucial for bacterial cell division. [] This inhibitory effect is attributed to the disruption of FtsZ polymerization and GTPase activity, leading to elongated bacterial cells. Chlorogenic and caffeic acids were identified as the most potent inhibitors among the tested phenylpropanoids.

Q6: Are there any documented cases of human exposure to 2,4,5-trimethoxycinnamic acid?

A6: Yes, 2,4,5-trimethoxycinnamic acid has been detected as a metabolite of alpha-asarone in the urine of individuals who ingested Acorus calamus oil. [] This oil, marketed for its purported hallucinogenic effects, contains asarone as an active component.

Q7: How is 2,4,5-trimethoxycinnamic acid detected and analyzed in biological samples?

A7: Various analytical techniques have been employed for detecting and quantifying 2,4,5-trimethoxycinnamic acid. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify the compound in complex mixtures like plant extracts and urine samples. [] Liquid chromatography-mass spectrometry (LC-MS) offers another powerful tool for analyzing this compound and its metabolites. []

Q8: Are there efficient synthetic routes for producing 2,4,5-trimethoxycinnamic acid?

A8: Yes, microwave-assisted synthesis has proven to be an efficient method for producing 2,4,5-trimethoxycinnamic acid. [] This approach allows for rapid condensation reactions and high yields, making it a practical method for obtaining this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)

![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)

![5-cyano-6-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-4-(2-furanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B1220825.png)